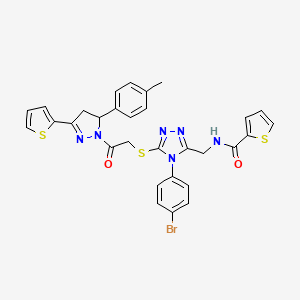
N-((4-(4-bromophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(4-bromophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C30H25BrN6O2S3 and its molecular weight is 677.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-((4-(4-bromophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-cancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of a triazole ring, pyrazole , and thiophene moieties are significant in medicinal chemistry due to their diverse pharmacological properties.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 10f | 0.5 μg/mL | E. coli |
| 10g | 0.5 μg/mL | Klebsiella sp. |
| 10h | 41.6 μM (HepG2), 53.5 μM (L02) | HepG2 and L02 cells |
These results indicate that the compound could serve as a potent antimicrobial agent against various pathogens.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have shown varying degrees of effectiveness for compounds related to the target molecule. The MTT assay was employed to evaluate cell viability.
Table 2: Cytotoxicity Data
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 10f | HepG2 | >100 |
| 10g | HepG2 | >100 |
| 10h | HepG2 | 41.6 |
| 10h | L02 | 53.5 |
The data suggest that while some derivatives show low cytotoxicity, others exhibit moderate activity against cancer cell lines.
Anti-Cancer Activity
Research has indicated that derivatives of triazole compounds possess significant anti-cancer properties. For instance, certain triazolethiones demonstrated activity against colon carcinoma (HCT116) with IC50 values ranging from 6.2 μM to 43.4 μM for various derivatives.
Table 3: Anti-Cancer Activity of Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT116 | 6.2 |
| 47e | T47D | 43.4 |
These findings highlight the potential of the compound as a candidate for further development in cancer therapeutics.
Case Study: Synthesis and Evaluation of Triazole Derivatives
A study published in PMC reported the synthesis of various triazole derivatives and their biological evaluations against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced their biological activities, suggesting a structure–activity relationship (SAR).
Case Study: Antimicrobial Efficacy of Thiophene Derivatives
Another investigation focused on thiophene derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of thiophene in enhancing bioactivity when combined with other pharmacophores.
Propiedades
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25BrN6O2S3/c1-19-6-8-20(9-7-19)24-16-23(25-4-2-14-40-25)35-37(24)28(38)18-42-30-34-33-27(17-32-29(39)26-5-3-15-41-26)36(30)22-12-10-21(31)11-13-22/h2-15,24H,16-18H2,1H3,(H,32,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEPBFAVGDSIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CS5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25BrN6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














